molecular formula C39H57N7O5 B10860338 Anrikefon CAS No. 2269511-95-5

Anrikefon

Cat. No.: B10860338
CAS No.: 2269511-95-5
M. Wt: 703.9 g/mol
InChI Key: VWXDZAZSCZVCPV-YFRBGRBWSA-N
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Preparation Methods

Industrial Production Methods: : Industrial production of Anrikefon typically involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes rigorous quality control measures to meet the standards required for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions: : Anrikefon undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to create derivatives for specific applications .

Common Reagents and Conditions: : Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pH, are optimized to achieve the desired reaction outcomes .

Major Products Formed: : The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structure and purity .

Scientific Research Applications

Chemistry: : In chemistry, Anrikefon is used as a model compound to study the interactions of kappa opioid receptor agonists with various biological targets. It helps in understanding the structure-activity relationships and the development of new analgesic agents .

Biology: : In biological research, this compound is used to investigate the mechanisms of pain perception and modulation. It serves as a tool to study the kappa opioid receptor and its role in various physiological processes .

Medicine: : this compound has potential therapeutic applications in pain management. Its analgesic effects make it a candidate for developing new pain relief medications, especially for conditions where traditional opioids may not be effective .

Industry: : In the pharmaceutical industry, this compound is used in the development and testing of new drugs. Its unique properties as a kappa opioid receptor agonist make it valuable for creating targeted therapies with fewer side effects compared to traditional opioids .

Mechanism of Action

Anrikefon exerts its effects by binding to the kappa opioid receptors in the central nervous system. This binding leads to the activation of specific signaling pathways that result in analgesic effects. The molecular targets involved include the kappa opioid receptors, which are part of the G protein-coupled receptor family . The activation of these receptors modulates the release of neurotransmitters, thereby reducing pain perception .

Comparison with Similar Compounds

Similar Compounds: : Compounds similar to Anrikefon include other kappa opioid receptor agonists such as U-50488 and Salvinorin A . These compounds share similar mechanisms of action but differ in their chemical structure and potency.

Uniqueness: : this compound is unique due to its specific binding affinity and selectivity for the kappa opioid receptors. This selectivity reduces the likelihood of side effects commonly associated with non-selective opioid receptor agonists . Additionally, its chemical structure allows for modifications that can enhance its therapeutic potential .

Properties

CAS No.

2269511-95-5

Molecular Formula

C39H57N7O5

Molecular Weight

703.9 g/mol

IUPAC Name

(2R)-N-[(2R)-1-(2-acetyl-2,7-diazaspiro[3.5]nonan-7-yl)-6-amino-1-oxohexan-2-yl]-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide

InChI

InChI=1S/C39H57N7O5/c1-27(2)22-33(36(49)42-32(16-10-11-19-40)38(51)45-20-17-39(18-21-45)25-46(26-39)28(3)47)44-37(50)34(24-30-14-8-5-9-15-30)43-35(48)31(41)23-29-12-6-4-7-13-29/h4-9,12-15,27,31-34H,10-11,16-26,40-41H2,1-3H3,(H,42,49)(H,43,48)(H,44,50)/t31-,32-,33-,34-/m1/s1

InChI Key

VWXDZAZSCZVCPV-YFRBGRBWSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@H](CCCCN)C(=O)N1CCC2(CC1)CN(C2)C(=O)C)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CC=CC=C4)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC2(CC1)CN(C2)C(=O)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)N

Origin of Product

United States

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